2-(Hydroxyimino)-1-phenylbutan-1-one

Description

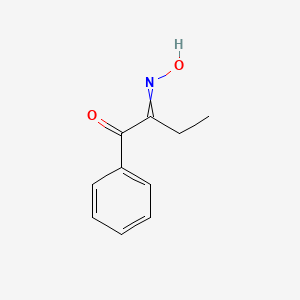

2-(Hydroxyimino)-1-phenylbutan-1-one is a ketoxime derivative characterized by a hydroxyimino (-NOH) group at the second carbon and a phenyl group at the first carbon of a butanone backbone. This structure confers unique chemical reactivity, particularly in coordination chemistry and pharmaceutical intermediates, due to the hydroxyimino group’s ability to act as a ligand or participate in tautomerism .

Properties

CAS No. |

121435-94-7 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-hydroxyimino-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H11NO2/c1-2-9(11-13)10(12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3 |

InChI Key |

PSZPNRHZQKXZRI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NO)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Analogs

Compounds such as 2-(methylamino)-1-phenylbutan-1-one (buphedrone) and 2-(ethylamino)-1-phenylbutan-1-one share the phenylbutanone core but replace the hydroxyimino group with alkylamino substituents. These substitutions significantly alter properties:

- Buphedrone (): A psychoactive substance with a methylamino group, making it more basic and lipophilic. This enhances its blood-brain barrier penetration, contributing to stimulant effects.

- Ethylamino analog (): Increased alkyl chain length may reduce solubility in polar solvents compared to the hydroxyimino derivative.

Hydroxyphenyl and Thiophene Derivatives

- 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (): Features a hydroxyphenyl group instead of hydroxyimino. The phenolic -OH group enhances hydrogen bonding, increasing solubility in aqueous media (melting point: N/A; purity: ≥95%). Used in pharmaceuticals and materials science.

- 2-Phenyl-1-(thiophen-3-yl)butan-1-one (): Replaces phenyl with thiophene, introducing sulfur-based aromaticity. This modification enhances electronic conjugation, making it useful in organic electronics and heterocyclic synthesis.

Impurities and Metabolites in Pharmaceuticals

Hydroxyimino-containing metabolites, such as those in cefdinir (), highlight the role of this group in antibiotic stability and degradation. For example:

- (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide: A cefdinir impurity where the hydroxyimino group contributes to β-lactamase resistance but may form unstable tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.